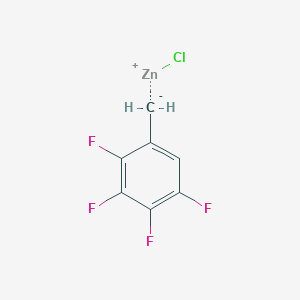2,3,4,5-TetrafluorobenZylZinc chloride
CAS No.:
Cat. No.: VC19923769
Molecular Formula: C7H3ClF4Zn
Molecular Weight: 263.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H3ClF4Zn |
|---|---|
| Molecular Weight | 263.9 g/mol |
| IUPAC Name | chlorozinc(1+);1,2,3,4-tetrafluoro-5-methanidylbenzene |
| Standard InChI | InChI=1S/C7H3F4.ClH.Zn/c1-3-2-4(8)6(10)7(11)5(3)9;;/h2H,1H2;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HNPXHEAJGLJBEX-UHFFFAOYSA-M |
| Canonical SMILES | [CH2-]C1=CC(=C(C(=C1F)F)F)F.Cl[Zn+] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2,3,4,5-tetrafluorobenzylzinc chloride consists of a benzyl group with fluorine atoms at the 2, 3, 4, and 5 positions, bonded to a zinc chloride unit. The fluorine substituents create a highly electron-deficient aromatic system, which enhances the electrophilicity of the zinc-bound carbon. This electronic configuration facilitates nucleophilic attacks in cross-coupling reactions, a hallmark of organozinc reagents .
Table 1: Key Physicochemical Properties
The compound’s stability is influenced by the strong electron-withdrawing effect of the fluorine atoms, which mitigate side reactions such as proto-dezincation. This stability is comparable to 2,4-difluorobenzylzinc chloride, which is noted for its utility in complexation studies.
Synthesis Pathways
Chloromethylation of Polyfluoroaromatic Precursors
A critical step in synthesizing fluorinated benzylzinc reagents involves chloromethylation of polyfluoroaromatic compounds. As demonstrated in the chloromethylation of 2,3,5,6-tetrafluorobenzene, bis(chloromethyl) ether in chlorosulfonic acid yields mono- or bis-chloromethylated products depending on temperature . For example, at 40°C, mono-chloromethylation predominates (27% yield), while higher temperatures (70–100°C) favor bis-chloromethylation (85% yield) . Applying this methodology to 2,3,4,5-tetrafluorotoluene could yield the corresponding benzyl chloride precursor, which is subsequently reacted with zinc metal to form the target organozinc compound.
Zinc Insertion via Metallation
The final step typically involves transmetallation, where the benzyl chloride reacts with activated zinc. For instance, 2,4-difluorobenzylzinc chloride is synthesized by treating 2,4-difluorobenzyl bromide with zinc in the presence of a catalyst. Analogously, 2,3,4,5-tetrafluorobenzyl chloride would undergo zinc insertion under inert conditions, likely in tetrahydrofuran (THF) or diethyl ether, to form the desired reagent.
Reactivity and Mechanistic Insights
Cross-Coupling Reactions
Fluorinated benzylzinc reagents are extensively employed in Negishi and Kumada couplings. The electron-withdrawing fluorine atoms activate the zinc-bound carbon toward electrophilic partners, such as aryl halides or triflates. For example, in the synthesis of erbium-doped organic complexes, zinc reagents like Zn(Cl-FTPIP)₂ facilitate the formation of carbon-erbium bonds, highlighting their versatility in materials chemistry .
Electronic Effects of Fluorine Substituents
The tetrafluorinated benzyl group induces significant electron deficiency, which:
-
Enhances electrophilicity: Accelerates oxidative addition with palladium catalysts.
-
Reduces steric hindrance: Fluorine’s small atomic radius allows for tighter transition states, improving reaction selectivity .
Comparative studies with 2,4-difluorobenzylzinc chloride reveal that additional fluorine substituents further stabilize the transition state, as seen in the synthesis of fluorinated pharmaceuticals .
Applications in Organic Synthesis and Materials Science
Pharmaceutical Intermediates
2,3,4,5-Tetrafluorobenzylzinc chloride serves as a precursor to fluorinated quinolones, a class of broad-spectrum antibiotics. For instance, the preparation of 2,3,4,5-tetrafluorobenzoyl chloride—a related compound—involves decarboxylation and acyl chloride reactions, underscoring the importance of fluorinated intermediates in drug development .
Optoelectronic Materials
In coordination chemistry, zinc-containing chromophores derived from fluorinated benzyl reagents exhibit enhanced luminescence properties. The heavy halogen substitution in compounds like Zn(Cl-FTPIP)₂ improves sensitization efficiency in erbium-doped complexes, making them suitable for optoelectronic devices .
Comparison with Analogous Compounds
Table 2: Reactivity Comparison of Fluorinated Benzylzinc Chlorides
The tetrafluorinated derivative strikes a balance between reactivity and stability, outperforming pentafluorinated analogues in reactions requiring prolonged reaction times .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume